(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
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Description
“(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 1561783-82-1 . It has a molecular weight of 279.34 . The IUPAC name for this compound is bromo [2-methyl-4-(trifluoromethoxy)phenyl]magnesium . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 . The Inchi Key is HZZXTZCNFGVDFU-UHFFFAOYSA-M .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.34 . The density of a similar compound, 4-(Trifluoromethoxy)phenylmagnesium bromide solution, 0.5M in THF, is 0.975 g/mL at 25 °C .Safety and Hazards
Mechanism of Action
Target of Action
Organomagnesium compounds like this are generally used as reagents in organic synthesis . They are known to participate in various reactions, including the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the organomagnesium compound acts as a nucleophile, attacking the electrophilic carbon in the organic halide or triflate . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition to form a new Pd-C bond . The organomagnesium compound is then transferred from boron to palladium in a process known as transmetalation .
Pharmacokinetics
It’s important to note that organomagnesium compounds are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly impact the efficiency of the Suzuki–Miyaura cross-coupling reaction . Additionally, the compound must be stored at low temperatures (2~8°C) to maintain its stability .
Properties
IUPAC Name |
magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRICYPHHWRJHL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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